molecular formula C23H22ClN3O4S B11296347 {4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone

{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone

Cat. No.: B11296347
M. Wt: 472.0 g/mol
InChI Key: QYZCAUCWYFFJPB-UHFFFAOYSA-N
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Description

{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, an oxazole ring, and a cyclopropyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the cyclopropyl group. Common reagents used in these reactions include chlorophenyl derivatives, phenylsulfonyl chloride, and cyclopropyl ketones. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds and potential therapeutic targets.

Medicine

In medicine, this compound may have potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals with specific biological activities .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.

Mechanism of Action

The mechanism of action of {4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • {4-(4-Chlorobenzyl)piperazin-1-yl}(2,5-dichloropyridin-4-yl)methanone
  • 4-(2-(2-Chlorophenyl)-4-((4-Chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
  • N-(2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl)-N,N-dimethylamine

Uniqueness

{4-[2-(2-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone is unique due to its combination of structural features, including the piperazine ring, oxazole ring, and cyclopropyl group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C23H22ClN3O4S/c24-19-9-5-4-8-18(19)20-25-21(32(29,30)17-6-2-1-3-7-17)23(31-20)27-14-12-26(13-15-27)22(28)16-10-11-16/h1-9,16H,10-15H2

InChI Key

QYZCAUCWYFFJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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